BenchChemオンラインストアへようこそ!

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 74525-94-3, molecular formula C₆H₈N₆S, molecular weight 196.23 g/mol) is a heterocyclic compound consisting of a pyrazole ring fused to a pyrimidine ring, bearing a hydrazinyl substituent at the 4-position and a methylthio group at the 6-position. The molecule belongs to the broader pyrazolo[3,4-d]pyrimidine scaffold class, which has been extensively explored as a privileged structure in medicinal chemistry for kinase inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C6H8N6S
Molecular Weight 196.24 g/mol
Cat. No. B15069884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H8N6S
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=NN2)C(=N1)NN
InChIInChI=1S/C6H8N6S/c1-13-6-9-4(11-7)3-2-8-12-5(3)10-6/h2H,7H2,1H3,(H2,8,9,10,11,12)
InChIKeyXJVVFRXDJCORMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine – Compound Class and Core Characteristics for Procurement Evaluation


4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 74525-94-3, molecular formula C₆H₈N₆S, molecular weight 196.23 g/mol) is a heterocyclic compound consisting of a pyrazole ring fused to a pyrimidine ring, bearing a hydrazinyl substituent at the 4-position and a methylthio group at the 6-position . The molecule belongs to the broader pyrazolo[3,4-d]pyrimidine scaffold class, which has been extensively explored as a privileged structure in medicinal chemistry for kinase inhibition, anticancer, and anti-inflammatory applications [1]. The combination of a nucleophilic hydrazine handle and a displaceable methylthio group makes this specific derivative a potentially versatile synthetic intermediate for hydrazone, thiazole, and triazole conjugate formation [2].

Why Generic Substitution of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with Closest Analogs Is Not Trivial


Within the pyrazolo[3,4-d]pyrimidine series, compounds differing only at the 4- and 6-positions exhibit divergent chemical reactivity profiles that directly affect downstream synthetic utility. For instance, replacing the 6-methylthio group with a 6-chloro substituent (as in 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine-based intermediates) alters both the nucleofugality and the electronic character of the ring, while changing the 4-hydrazine to a 4-amino or 4-oxo group eliminates the capacity for hydrazone formation [1]. Even within the narrower set of 4-hydrazinyl-6-substituted derivatives, the identity of the 6-substituent (methylthio vs. chloro vs. methyl) determines the conditions required for selective sequential derivatization at the two reactive centers [2]. The quantitative evidence below establishes that the target compound occupies a specific, non-interchangeable position in this reactivity landscape.

Quantitative Differential Evidence: 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Structural Analogs


Predicted Hydrogen Bond Donor/Acceptor Profile vs. 6-Chloro Analog: Impact on Molecular Recognition

The target compound possesses 2 hydrogen bond donors (from the hydrazine NH₂) and 5 hydrogen bond acceptors (from pyrimidine N, pyrazole N, hydrazine N, and methylthio S), compared with 2 donors and 4 acceptors for the 6-chloro analog 4-hydrazinyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, based on ChemSpider-derived structural data . The additional S acceptor in the methylthio compound provides a soft Lewis base interaction site unavailable in the chloro analog, which may confer differential binding in sulfur-directed kinase pockets [1].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Synthetic Versatility via Sequential Derivatization: 4-Hydrazinyl-6-(methylthio) vs. 4-Amino-6-(methylthio) Scaffold

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine enables hydrazone formation at the 4-position with aldehydes or ketones, while the 6-methylthio group can subsequently undergo nucleophilic aromatic substitution with amines or thiols. In contrast, 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine lacks the hydrazone reactivity, limiting diversification to a single site. Published methodology on related 4-hydrazineyl-pyrazolo[3,4-d]pyrimidine systems demonstrates hydrazone formation in refluxing ethanol with yields of 65–85% for aryl aldehyde substrates [1]. While direct yield data for the target compound are absent, the structural homology supports comparable reactivity.

Organic synthesis Hydrazone chemistry Building block procurement

Regioselective Glycosylation Outcomes: 4,6-Bis(methylthio) Control Data Relevant to 6-Methylthio Reactivity

K. Avasthi et al. demonstrated that 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes regioselective N-2-glycosylation with D-xylofuranosyl and D-glucofuranosyl sugars, with the 6-methylthio group providing steric control that directs glycosylation to the N-2 position [1]. This establishes a baseline steric effect for the 6-methylthio substituent: in the bis(methylthio) system, N-2 selectivity is >90%. When one methylthio is replaced by hydrazine (as in the target compound), the altered electronic and steric environment at C-4/C-6 may yield different regioselectivity—a parameter only assessable by direct experimentation with this specific compound.

Nucleoside chemistry Regioselective synthesis Glycosylation

Commercial Availability and Purity Specifications vs. Closest Listed Analogs

The target compound is commercially available from specialty suppliers at reported purities of 95% (CheMenu, catalog CM151827) and 98% (Leyan, catalog 1806383) . The direct structural analog 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 51088-28-9, lacking the 6-methylthio group) is more widely stocked at 98% purity (MolCore, BenchChem) , whereas the 6-methylthio-bearing version is a lower-volume specialty item. The 6-chloro analog (4-hydrazinyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine) does not appear in major catalogs, making the methylthio derivative the only readily available 4-hydrazinyl-6-substituted scaffold for procurement.

Chemical procurement Lead discovery supply SAR support

Recommended Procurement and Application Scenarios for 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Based on Differential Evidence


Scaffold for Hydrazone- and Thiazole-Tethered Kinase Inhibitor Library Synthesis

Based on the dual reactive handle architecture established in Section 3 (Evidence Item 2), this compound is best deployed as a core scaffold in combinatorial libraries targeting EGFR/HER2 or related kinases [1]. The 4-hydrazine enables condensation with aromatic aldehydes to form hydrazone-linked pharmacophores, while the 6-methylthio group permits subsequent displacement with amine-containing fragments. This sequential diversification strategy is directly supported by published methodology on pyrazolo[3,4-d]pyrimidine-hydrazone-thiazole conjugates [1]. Procurement is recommended in 1–5 g quantities to support a 24- to 96-member pilot library.

Precursor for Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleoside Analogs

The steric properties of the 6-methylthio group, as documented in the 4,6-bis(methylthio) glycosylation study (Section 3, Evidence Item 3), support the use of this scaffold in nucleoside analog development [2]. Researchers should procure this compound when exploring N-2 vs. N-1 glycosylation selectivity under varying conditions, with the expectation that the 4-hydrazine group will alter the electronic landscape relative to the bis(methylthio) baseline. Analytical method development (HPLC or LC-MS) for product ratio determination is advised.

Fragment-Based Lead Discovery Requiring Sulfur-Mediated Kinase Interactions

For fragment-based drug discovery programs targeting kinases with cysteine-rich or methionine-rich ATP-binding pockets, the additional sulfur H-bond acceptor (Section 3, Evidence Item 1) distinguishes this fragment from the 6-chloro or 6-unsubstituted analogs [3]. Procurement of 10–50 mg quantities for initial biophysical screening (SPR, DSF, or X-ray crystallography) is appropriate.

Sole Commercial Source for 4-Hydrazinyl-6-Substituted Pyrazolo[3,4-d]pyrimidine Scaffold in Early Discovery

As established in Section 3, Evidence Item 4, the 6-chloro analog is not commercially listed, and the 6-unsubstituted analog lacks the 6-position functional handle necessary for downstream diversification . For discovery projects whose SAR strategy requires a 6-substituted-4-hydrazinyl scaffold, the target compound represents the only off-the-shelf procurement option, minimizing custom synthesis delays. Order lead times from specialty suppliers (Leyan, CheMenu) should be verified prior to project initiation.

Quote Request

Request a Quote for 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.